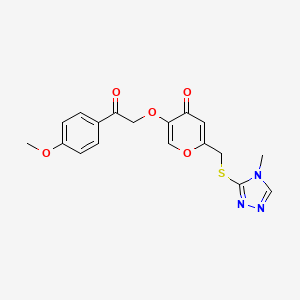

5-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-pyran-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c1-21-11-19-20-18(21)27-10-14-7-15(22)17(9-25-14)26-8-16(23)12-3-5-13(24-2)6-4-12/h3-7,9,11H,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUPXMNTRYUFHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-pyran-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, which contribute to its biological activity. The presence of the triazole ring and the pyranone moiety is particularly significant, as these structures are known for their diverse pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Anticancer Properties : Research has shown that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have reported IC50 values indicating potent cytotoxicity against several cancer cell lines.

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

A study conducted on various derivatives of triazole compounds reported that those containing similar structural motifs to our compound exhibited broad-spectrum antibacterial activity. The minimum inhibitory concentrations (MICs) were significantly lower than those of traditional antibiotics, indicating a promising alternative for treating resistant bacterial infections .

Anticancer Activity

In a comparative analysis involving several triazole derivatives, the specific compound showed remarkable activity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The IC50 values were recorded at approximately 6.2 µM for HCT-116 and 43.4 µM for MCF-7 cells, demonstrating its potential as a chemotherapeutic agent .

Anti-inflammatory Mechanism

The anti-inflammatory properties were evaluated through in vitro assays measuring the inhibition of nitric oxide production in macrophages. The results indicated that the compound significantly reduced NO levels in a dose-dependent manner, supporting its role in modulating inflammatory responses .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial efficacy | Significant antibacterial activity against Gram-positive and Gram-negative bacteria; MIC values ranged from 0.5 to 8 µg/mL |

| Study 2 | Assess anticancer effects | Induced apoptosis in MCF-7 cells with an IC50 of 43.4 µM; effective against HCT-116 with an IC50 of 6.2 µM |

| Study 3 | Investigate anti-inflammatory potential | Reduced nitric oxide production by up to 70% in LPS-stimulated macrophages |

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyran-4-one core via cyclization of a diketone precursor under acidic conditions.

- Step 2: Introduction of the 4-methoxyphenyl-2-oxoethoxy group through nucleophilic substitution or esterification.

- Step 3: Thioether linkage formation between the pyran-4-one and the 4-methyl-1,2,4-triazole moiety using coupling agents like DCC or EDCI under inert atmospheres.

Key intermediates include the pyran-4-one precursor (e.g., 4H-pyran-4-one derivatives) and the functionalized triazole-thiol intermediate. Reaction monitoring via TLC and intermediate purification by column chromatography are critical .

Advanced Question

Q. How can researchers optimize the yield when side reactions occur during triazole-thioether coupling?

Methodological Answer: Competing oxidation or disulfide formation during thioether coupling can be mitigated by:

- Temperature Control: Conducting reactions at 0–5°C to reduce radical-mediated side reactions.

- Protecting Groups: Temporarily protecting the thiol group in the triazole moiety using tert-butyldimethylsilyl (TBDMS) before coupling.

- Catalyst Screening: Testing Pd-based catalysts or photoinduced thiol-ene reactions for regioselective coupling.

Post-reaction analysis via HPLC-MS helps identify byproducts, guiding iterative optimization .

Basic Question

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR: H/C NMR identifies proton environments (e.g., methoxy protons at ~3.8 ppm, pyranone carbonyl at ~170 ppm).

- IR: Confirms carbonyl stretches (1650–1750 cm) and C-S bonds (600–700 cm).

- Mass Spectrometry: HRMS (ESI+) verifies molecular ion peaks and fragmentation patterns.

- X-ray Crystallography: Resolves absolute configuration if single crystals are obtainable .

Advanced Question

Q. How can X-ray crystallography resolve ambiguities in the pyran-4-one ring stereochemistry?

Methodological Answer:

- Crystal Growth: Use slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures) to obtain high-quality crystals.

- Data Collection: Synchrotron radiation improves resolution for heavy atoms (e.g., sulfur in the triazole-thioether group).

- DFT Comparison: Computational modeling (e.g., B3LYP/6-31G*) validates experimental bond angles and torsional strain in the pyranone ring .

Basic Question

Q. What storage conditions prevent degradation of this compound?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to avoid light-induced decomposition.

- Humidity Control: Use desiccants (silica gel) to prevent hydrolysis of the ester and thioether groups.

- Inert Atmosphere: Argon or nitrogen blankets in storage containers minimize oxidation .

Advanced Question

Q. How does the 4-methoxyphenyl group influence electronic properties in DFT studies?

Methodological Answer:

- Electron Density Maps: DFT calculations (e.g., using Gaussian 16) show the methoxy group donates electron density via resonance, stabilizing the pyranone carbonyl.

- Frontier Molecular Orbitals: HOMO-LUMO gaps correlate with reactivity; methoxy substitution reduces the gap by 0.3–0.5 eV, enhancing electrophilicity.

- Solvent Effects: PCM models simulate solvent interactions, revealing increased solubility in polar aprotic media .

Basic Question

Q. What in vitro assays evaluate bioactivity for triazole-containing compounds?

Methodological Answer:

- Enzyme Inhibition: Assay against kinases or cytochrome P450 isoforms using fluorogenic substrates.

- Antimicrobial Screening: Broth microdilution (CLSI guidelines) against Gram-positive/negative strains.

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

Dose-response curves and positive controls (e.g., doxorubicin) validate results .

Advanced Question

Q. How can contradictory solubility data in literature be resolved?

Methodological Answer:

- Standardized Protocols: Use USP buffers (pH 1.2–7.4) and shake-flask methods at 25°C.

- Hansen Solubility Parameters: Compare HSPs (δD, δP, δH) to predict miscibility gaps.

- Particle Size Analysis: Laser diffraction identifies polymorphic forms affecting solubility.

- Co-solvent Screening: Test PEGs or cyclodextrins to enhance apparent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.